2-(4-chlorobenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-[(4-Chlorophenyl)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Propynyl Group: The propynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne (prop-2-yne) with a halogenated benzodiazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving benzodiazole derivatives.
Material Science: The compound can be incorporated into polymers and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)methyl]-1H-benzimidazole: Similar structure but lacks the propynyl group.
2-[(4-Chlorophenyl)methyl]-1-(prop-2-yn-1-yl)-1H-indazole: Similar structure but with an indazole core instead of a benzodiazole core.
Uniqueness
2-[(4-Chlorophenyl)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the chlorophenyl and propynyl groups, which confer distinct chemical and biological properties. The combination of these functional groups with the benzodiazole core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13ClN2 |
---|---|
Molecular Weight |
280.7 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C17H13ClN2/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-13-7-9-14(18)10-8-13/h1,3-10H,11-12H2 |
InChI Key |
MWXNLPFAVKBGCH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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